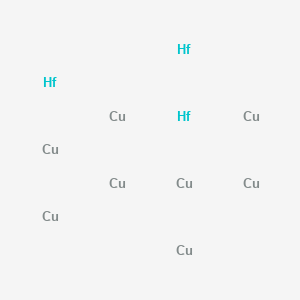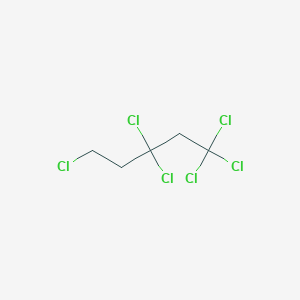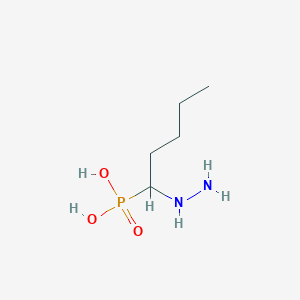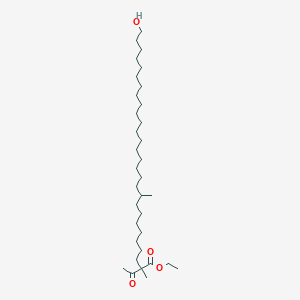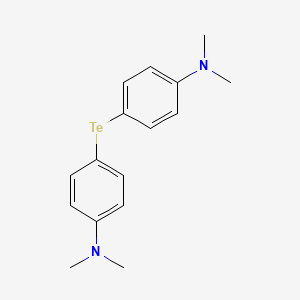
Benzenamine, 4,4'-tellurobis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is a unique organotellurium compound with the chemical formula C16H20N2Te It is characterized by the presence of tellurium atoms bonded to aromatic amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- typically involves the reaction of dimethylamine with a tellurium-containing precursor. One common method is the reaction of 4,4’-diiodobenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride.
Substitution: The aromatic amine groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Nitrobenzenamine derivatives, halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving reactive oxygen species.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-tellurobis[N,N-dimethyl- involves its interaction with molecular targets through its tellurium center. The compound can modulate redox reactions and interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can influence various cellular pathways, including those involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-: Similar structure but with a methylene bridge instead of tellurium.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of tellurium.
Benzenamine, N,4-dimethyl-: Lacks the tellurium and has a simpler structure.
Uniqueness
Benzenamine, 4,4’-tellurobis[N,N-dimethyl- is unique due to the presence of tellurium, which imparts distinct chemical and physical properties
Properties
CAS No. |
59130-74-4 |
|---|---|
Molecular Formula |
C16H20N2Te |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N2Te/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3 |
InChI Key |
VOLJXUIKBLWFPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
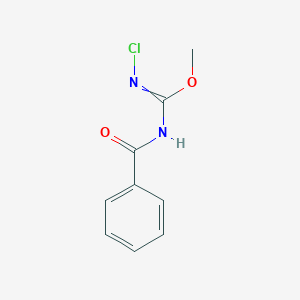
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)
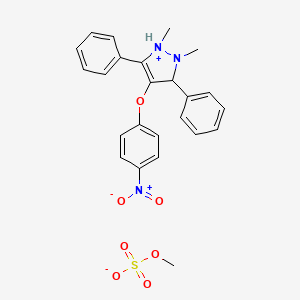
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
